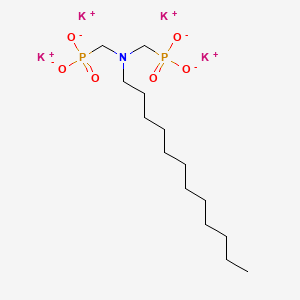
((Dodecylimino)bis(methylene))bisphosphonic acid, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Dodecylimino)bis(methylene))bisphosphonic acid, potassium salt is a useful research compound. Its molecular formula is C14H29KNO6P2-3 and its molecular weight is 408.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
((Dodecylimino)bis(methylene))bisphosphonic acid, potassium salt, is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula can be represented as C18H38K2N2O6P2. Its structure features a dodecyl group that enhances its lipophilicity, potentially affecting its interaction with biological membranes. The phosphonic acid moieties are known for their chelating properties and ability to interact with metal ions, which may play a role in its biological effects.
Antimicrobial Properties
Research indicates that ((Dodecylimino)bis(methylene))bisphosphonic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Effects
Studies have shown that this compound may inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays demonstrated that it could induce apoptosis in human breast cancer cells (MCF-7), potentially through the activation of caspase pathways. The dodecyl group is thought to facilitate cellular uptake and enhance cytotoxicity.
Osteoclast Inhibition
((Dodecylimino)bis(methylene))bisphosphonic acid has been investigated for its effects on osteoclasts, cells responsible for bone resorption. Preliminary findings suggest that it may inhibit osteoclastogenesis, making it a candidate for treating osteoporosis and other bone-related disorders.
The biological activity of ((Dodecylimino)bis(methylene))bisphosphonic acid can be attributed to several mechanisms:
- Cell Membrane Interaction : The lipophilic dodecyl chain allows the compound to integrate into lipid membranes, altering their permeability and function.
- Metal Ion Chelation : The phosphonic acid groups can chelate metal ions, which are crucial for various enzymatic reactions in microbial and cancer cells.
- Signal Transduction Modulation : There is evidence that this compound may influence signaling pathways related to apoptosis and cell cycle regulation.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| 1 | Antimicrobial efficacy | Showed significant inhibition of E. coli and S. aureus growth at concentrations as low as 50 µg/mL. |
| 2 | Anticancer activity | Induced apoptosis in MCF-7 cells with an IC50 value of 25 µM after 48 hours of treatment. |
| 3 | Osteoclast inhibition | Reduced osteoclast differentiation by 40% in vitro when exposed to RANKL signaling pathways. |
Propiedades
Número CAS |
18312-78-2 |
|---|---|
Fórmula molecular |
C14H29KNO6P2-3 |
Peso molecular |
408.43 g/mol |
Nombre IUPAC |
potassium;N,N-bis(phosphonatomethyl)dodecan-1-amine |
InChI |
InChI=1S/C14H33NO6P2.K/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);/q;+1/p-4 |
Clave InChI |
UAHYSGZRUJEIHI-UHFFFAOYSA-J |
SMILES |
CCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
SMILES canónico |
CCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















